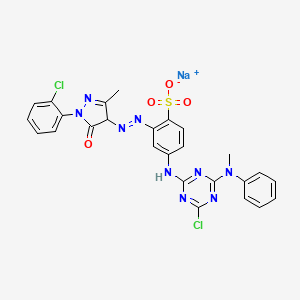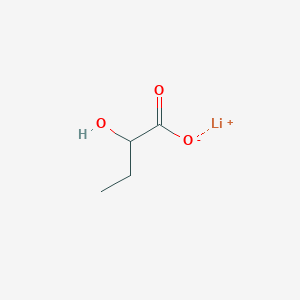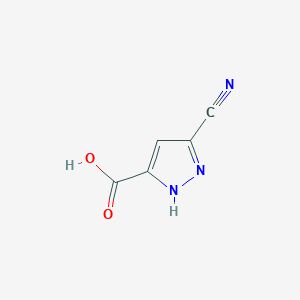![molecular formula C11H10N2O2 B1592867 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester CAS No. 945029-05-0](/img/structure/B1592867.png)
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester
説明
科学的研究の応用
Stereocontrol in Organic Synthesis
- Pyrrolidine enamines derived from 1,3-dioxan-5-ones undergo reactions with methyl α-(bromomethyl)acrylate, producing bridged ring systems with stereocontrol. This process involves kinetic protonation and base-mediated ester epimerization, contributing to the synthesis of complex molecules like phyllaemblic acid and glochicoccins B and D (Casey et al., 2010).
Catalytic Dehydration in Biomass Conversion
- Catalytic dehydration of biomass-derived methyl lactate to acrylic acid and its esters involves alkali metal cation-exchanged zeolites. The inclusion of pyridine in the reaction feed enhances selectivity towards acrylates while inhibiting side products like acetaldehyde (Murphy et al., 2016).
Synthesis of Pyrrolidine-Substituted Esters
- Novel pyrrolidine substituted (trialkylsilyloxy)acrylic esters can be synthesized via a rhodium-catalyzed O-insertion/rearrangement reaction. This method allows for the formation of these compounds in moderate to high yields (Priebbenow & Bolm, 2013).
Applications in Organic Solar Cells
- Studies on thin poly(3‐hexylthiophene‐2,5‐diyl)/[6,6]‐phenyl C61 butyric acid methyl ester films, used in plastic solar cells, reveal a direct relation between P3HT crystallinity and the efficiency of solar cells (Erb et al., 2005).
Synthesis of Heterocyclic Compounds
- Acid-mediated reactions involving pyrrolidine and acrylic esters lead to the formation of 2,3-dihydro-1H-pyrrolizine derivatives, demonstrating the versatility of pyrrolidine in synthesizing diverse heterocyclic structures (Zheng et al., 2016).
Polymer Blending and Complexation
- Studies on the blending and complexation of poly(acrylic acid) and poly(vinyl pyrrolidone) provide insights into polymer interactions and properties. These blends and complexes have different thermal and structural characteristics, which are crucial for various applications in materials science (Lau & Mi, 2002).
特性
IUPAC Name |
methyl (E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)3-2-8-6-9-4-5-12-11(9)13-7-8/h2-7H,1H3,(H,12,13)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDITGRTPKJPDC-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640140 | |
| Record name | Methyl (2E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester | |
CAS RN |
945029-05-0 | |
| Record name | Methyl (2E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















